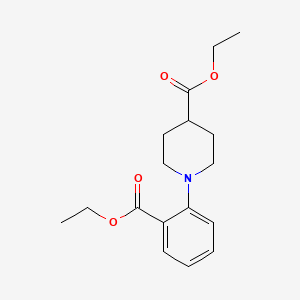

Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate

Overview

Description

Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate is a chemical compound . It has a molecular formula of C12H21NO4 and a molecular weight of 243.303 g/mol . It appears as a light yellow or brown liquid .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Ethyl 4-oxo-1-piperidinecarboxylate (1-carbethoxy-4-piperidone) was used to prepare tertiary alcohols .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring which bears a carboxylic acid group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Ethyl 4-oxo-1-piperidinecarboxylate (1-carbethoxy-4-piperidone) was used to prepare tertiary alcohols . It is generally obtained by reacting piperidine with Ethyl acetate . A specific step is to react piperidine with ethyl acetate under appropriate conditions, such as heating and using a catalyst .Physical and Chemical Properties Analysis

This compound has a relative density of 1.135 . It has a boiling point of 147-151°C (16 mmHg), a refractive index of 1.474-1.476, and a flash point of 87°C . It is slightly soluble in water .Scientific Research Applications

Applications in Organic Synthesis

Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate and similar compounds have been utilized in various organic synthesis processes. For instance, alkoxycarbonylpiperidines, which include compounds like ethyl isonipecotate, have been employed as N-nucleophiles in palladium-catalyzed aminocarbonylation, a method used for the synthesis of carboxamides and ketocarboxamides (Takács et al., 2014). Additionally, these compounds have been utilized in microwave-assisted direct amidation processes, which are important for the formation of various chemical structures (Milosevic et al., 2015).

Cardiovascular Research

In cardiovascular research, derivatives of this compound have been synthesized and investigated for their cardiovascular activity. This includes research on the synthesis and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which are relevant for understanding cardiovascular mechanisms (Krauze et al., 2004).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry and drug design, compounds like this compound have been used in the synthesis of potential therapeutic agents. For example, the synthesis of oxindoles via palladium-catalyzed CH functionalization often involves similar compounds, contributing to the development of inhibitors for enzymes like serine palmitoyl transferase (Magano et al., 2014). Moreover, these compounds have been evaluated for their anticancer potential, as seen in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their assessment as promising anticancer agents (Rehman et al., 2018).

Properties

IUPAC Name |

ethyl 1-(2-ethoxycarbonylphenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)13-9-11-18(12-10-13)15-8-6-5-7-14(15)17(20)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIXCVOGKSCSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

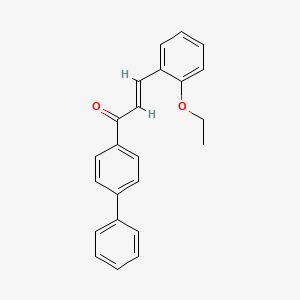

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)